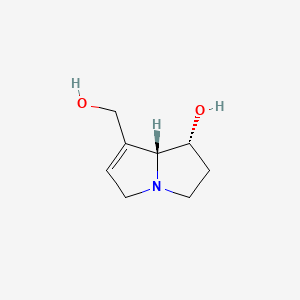
Retronecin
Übersicht
Beschreibung
Retronecine is a pyrrolizidine alkaloid found in a variety of plants in the genera Senecio and Crotalaria, and the family Boraginaceae . It is the most common central core for other pyrrolizidine alkaloids . It is a crystalline amino dihydroxy bicyclic alcohol .
Synthesis Analysis
An experiment with putrescine, doubly labelled intramolecularly, with 15N and 13C at the adjacent C-atom, demonstrates that a C4–N–C4 compound with C2v symmetry serves as a precursor of retronecine . The C4–N–C4 compound is, in turn, generated from two ornithine-derived precursor units .
Molecular Structure Analysis
Retronecine has a molecular formula of C8H13NO2 . Its structure includes two fused five-membered rings including a nitrogen atom .
Chemical Reactions Analysis
Retronecine can be metabolized to form DHP by rat liver microsomal enzymes and interacts with DNA to produce DHP-DNA adducts . Also, retronecine N-oxide undergoes the biotransformation to the parent compound, retronecine .
Physical And Chemical Properties Analysis
Retronecine has a molar mass of 155.197 g·mol−1 . Its melting point is 119 to 120 °C (246 to 248 °F; 392 to 393 K) .
Wissenschaftliche Forschungsanwendungen
Vorkommen in Pyrrolizidinalkaloiden
Retronecin ist eine Necinbase, die in Pyrrolizidinalkaloiden vorkommt . Pyrrolizidinalkaloide sind Naturstoffe und ihre eng verwandten Strukturanaloga, die das Pyrrolizidinmotiv enthalten . Das Forschungsgebiet der Pyrrolizidinalkaloide entstand, als die Symptome einer Vergiftung mit der Aufnahme bestimmter Pflanzen durch Menschen und Haustiere in Verbindung gebracht wurden .
Rolle bei der Toxizität
Die Einzelheiten, wie die Toxizität von Pyrrolizidinalkaloiden entsteht, die this compound enthalten, sind nach wie vor ein Gebiet aktiver Forschung . Die molekularen Mechanismen, die an der durch Pyrrolizidinalkaloide induzierten Toxizität beteiligt sind, wurden durch Berechnungen, um die Entstehung von toxischen Dehydropyrrolizidinen zu verstehen, und durch Experimente, um das Schicksal von reaktiven Iminiumionen, die von ihnen abgeleitet sind, in vivo zu bestimmen, weiter verfeinert .
Biosynthese
Die Biosynthese von this compound ist ein bedeutendes Forschungsgebiet . Neuere Fortschritte haben zur Aufklärung der biosynthetischen Pfade geführt, die zu bakteriellen Pyrrolizidinen vom vinylogen Urethan-Typ führen . Diese Arbeit hat zur Identifizierung neuer Mitglieder dieser Klasse geführt und aufgrund genetischer Beziehungen die Vorhersage getroffen, dass viele weitere Pyrrolizidine entdeckt werden, indem die Metabolitprofile verschiedener Bakterienarten weiter untersucht werden .
Vorkommen in Lebensmitteln und Getränken
Die Forschung hat die Anwesenheit und Quantifizierung von toxischen Pyrrolizidinalkaloiden, die this compound enthalten, in Lebensmitteln, Getränken und medizinischen Formulierungen bestätigt . Dies hat offensichtliche Auswirkungen auf die menschliche Gesundheit .
Synthese
This compound wurde in racemischer Form aus Ethyl-2,3,5,6-tetrahydro-1H-pyrrolizin-7-carboxylat in fünf Schritten synthetisiert . Es gab einen geringeren Fokus auf enantiospezifische Synthesen aus chiralen Pool-Materialien, eine Zunahme konvergenter Ansätze und neue Methoden zur stereoselektiven C-C- und C-N-Bindungsbildung .
Hydrolyse und Oxidation
This compound wurde einer effizienten mikrowellen-gestützten Hydrolyse unterzogen, um Hydroxydanaidal und sein O-Acetyl-Derivat zu erzeugen . Die Hydrierung von this compound unter verschiedenen Drücken von H2 unter kontinuierlichen Durchflussbedingungen lieferte Gemische aus Desoxythis compound, Retronecan und anderen Verbindungen .
Wirkmechanismus
Target of Action
Retronecine is a pyrrolizidine alkaloid found in a variety of plants in the genera Senecio and Crotalaria, and the family Boraginaceae . It is the most common central core for other pyrrolizidine alkaloids . The main target organs for Retronecine metabolism and toxicity are the liver and lungs . Additionally, Retronecine is potentially genotoxic, carcinogenic, and exhibits developmental toxicity .
Mode of Action
Retronecine-type, heliotridine-type, and otonecine-type pyrrolizidine alkaloids containing a C1–C2 double bond in their necine bases are toxic . After the formation of Retronecine-type or heliotridine-type pyrrolizidine alkaloids, they undergo bioactivation catalyzed by hepatic cytochrome P450 enzymes to produce reactive dehydropyrrolizidine alkaloids, which exert toxicities .
Biochemical Pathways
The biosynthesis of Retronecine involves a series of enzymatic reactions. The C4-N-C4 compound is generated from two ornithine-derived precursor units . This was demonstrated by a degradation sequence whereby the distribution of label from 15-I4C]-, L5-3H]-, and [4-3H]ornithine within Retronecine was fully accounted for . The biosynthetic steps feature modifications to primary metabolism, iminium reactivity, and spontaneous reactions in the molecular and evolutionary origins of these pathways .
Pharmacokinetics
It is known that pyrrolizidine alkaloids, including retronecine, are metabolized in the liver and lungs . The toxicity of Retronecine is dependent on its metabolic activation patterns, which may cause significant differences in the toxic potency of different pyrrolizidine alkaloids .
Result of Action
The result of Retronecine’s action is primarily toxic. The reactive dehydropyrrolizidine alkaloids formed during its metabolism interact with cellular macromolecules, leading to cytotoxicity and genotoxicity . These reactive metabolites can form adducts with DNA and proteins, leading to DNA damage and potential carcinogenic effects .
Action Environment
The action of Retronecine is influenced by various environmental factors. The presence of Retronecine in plants serves as a defense mechanism against herbivores . The toxicity of Retronecine can be influenced by factors such as the presence of other compounds in the plant, the specific plant species, and the conditions under which the plant is grown . Furthermore, the metabolism and toxicity of Retronecine can be influenced by the physiological state of the individual, including factors such as age, sex, and health status .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Retronecine plays a significant role in biochemical reactions, particularly in the formation of pyrrolic esters. These esters interact with glutathione or proteins to generate pyrrole–glutathione conjugates or pyrrole–protein adducts . The enzymes involved in these interactions include hepatic carboxylesterases, which mediate the hydrolysis of ester groups at C7 and C9 positions . These interactions are crucial for the metabolic activation and detoxification of retronecine.
Cellular Effects
Retronecine exhibits cytotoxic and genotoxic effects on various cell types. It influences cell function by forming pyrrole–protein and pyrrole–DNA adducts, leading to cellular damage . These adducts disrupt cell signaling pathways, alter gene expression, and impair cellular metabolism . Retronecine’s impact on hepatocytes is particularly notable, as it can cause hepatic veno-occlusive disease and liver cancer .
Molecular Mechanism
At the molecular level, retronecine exerts its effects through the formation of reactive pyrrolic esters. These esters bind to biomolecules such as proteins and DNA, leading to enzyme inhibition and changes in gene expression . The binding interactions with glutathione and proteins result in the formation of pyrrole–glutathione conjugates and pyrrole–protein adducts, respectively . These molecular interactions are responsible for the cytotoxic and genotoxic effects of retronecine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of retronecine change over time due to its stability and degradation. Retronecine is relatively stable under standard conditions but can degrade into toxic metabolites over time . Long-term exposure to retronecine in in vitro and in vivo studies has shown persistent cellular damage and impaired cellular function .
Dosage Effects in Animal Models
The effects of retronecine vary with different dosages in animal models. At low doses, retronecine may cause mild cytotoxicity, while higher doses result in severe toxic effects, including liver damage and hepatic veno-occlusive disease . Threshold effects have been observed, with significant toxicity occurring at doses above a certain threshold .
Metabolic Pathways
Retronecine is involved in several metabolic pathways, primarily mediated by hepatic carboxylesterases . The hydrolysis of ester groups at C7 and C9 positions leads to the formation of necine bases and necic acids . These metabolites are further conjugated and excreted via urination . The metabolic activation of retronecine also involves the formation of pyrrole–protein and pyrrole–DNA adducts, contributing to its cytotoxic and genotoxic effects .
Transport and Distribution
Retronecine is transported and distributed within cells and tissues through various mechanisms. It can be hydrolyzed during transport by non-specific blood esterases, leading to the formation of non-toxic metabolites . The distribution of retronecine and its metabolites is primarily in the liver and lungs, where they exert their toxic effects .
Subcellular Localization
Retronecine and its metabolites are localized in various subcellular compartments, including the cytoplasm and microsomes . The subcellular localization of retronecine is influenced by its interactions with transporters and binding proteins . These interactions affect the activity and function of retronecine within specific cellular compartments.
Eigenschaften
IUPAC Name |
(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSJELVDQOXCHO-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC=C(C2C1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC=C([C@@H]2[C@@H]1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020156 | |
| Record name | Retronecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
80 °C @ 0.01 mm Hg | |
| Record name | (+)-RETRONECINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very sol in water, alc; sol in acetone; slightly sol in ether, In water, 8X10+5 mg/L @ 25 °C /Estimated/ | |
| Record name | (+)-RETRONECINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.5X10-5 mm Hg @ 25 °C /Estimated/ | |
| Record name | (+)-RETRONECINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone | |
CAS No. |
480-85-3 | |
| Record name | Retronecine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retronecine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retronecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RETRONECINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5723M6II | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-RETRONECINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
119-120 °C | |
| Record name | (+)-RETRONECINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there specific DNA adducts formed by retronecine metabolites?
A2: Yes, research has identified four specific DNA adducts formed in the liver of rats treated with retronecine-type PAs. These include two pairs of epimers: 7-hydroxy-9-(deoxyguanosin-N(2)-yl)dehydrosupinidine (DHP-dG-3 and DHP-dG-4) and 7-hydroxy-9-(deoxyadenosin-N(6)-yl)dehydrosupinidine (DHP-dA-3 and DHP-dA-4). []
Q2: Does retronecine N-oxide, a form found in plants, exhibit similar toxicity?
A3: Retronecine N-oxide is less toxic than retronecine itself. Studies show that it undergoes biotransformation back to retronecine in vivo. This suggests that its toxicity is likely mediated through its conversion to retronecine and subsequent metabolic activation. []
Q3: What is the molecular formula and weight of retronecine?
A4: The molecular formula of retronecine is C8H13NO2, and its molecular weight is 155.19 g/mol. []
Q4: What spectroscopic techniques are useful for characterizing retronecine?
A5: Several spectroscopic methods are valuable for studying retronecine, including: * Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide detailed structural information, including stereochemistry and conformational analysis. [, , , , , ] * Mass Spectrometry (MS): MS is crucial for identifying retronecine and its derivatives, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). [, , , , ] * Infrared Spectroscopy (IR): IR can confirm the presence of functional groups, such as hydroxyl and amine groups. []
Q5: How have computational methods aided in understanding retronecine's properties?
A6: Computational chemistry has been instrumental in: * Conformational analysis: Molecular mechanics (MM) and quantum chemical calculations (ab initio, semi-empirical) have been used to determine the preferred conformations of retronecine and related molecules, providing insights into their reactivity and interactions. [, ] * Mechanistic studies: Density Functional Theory (DFT) calculations have been employed to elucidate the fragmentation pathways of retronecine in mass spectrometry, explaining the observed mass spectral patterns. [] * Toxicity prediction: Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the toxicity of PAs, including retronecine-type alkaloids, based on their structural features. []
Q6: How do structural modifications to pyrrolizidine alkaloids affect their toxicity?
A7: Structural features significantly influence PA toxicity: * Necine base structure: Retronecine-type PAs generally exhibit higher toxicity compared to otonecine-type PAs. [] * Esterification pattern: Open-ring diesters are more toxic than macrocyclic diesters, followed by monoesters. [] * Unsaturation: PAs with an unsaturated necine base are generally more toxic than those with a saturated base. [, , ] * N-oxide formation: N-oxides of PAs tend to be less toxic than their parent compounds. [, ]
Q7: Are there stability concerns with retronecine or its derivatives in solution?
A8: Yes, research has shown that retronecine-type PAs like riddelliine and seneciphylline can undergo solvent-induced ring opening in hydroxylic solvents like methanol and ethanol. This reaction forms new monoesters of retronecine, which may have different toxicological properties. This highlights the need for careful storage and handling of PA solutions, especially for analytical and toxicological studies. []
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of retronecine-type PAs?
A9: * Absorption: Most PAs, except retronecine, are predicted to be well-absorbed from the intestine. []* Distribution: Following absorption, PAs are distributed throughout the body, with the liver being the primary target organ. [, , ]* Metabolism: PAs undergo extensive metabolism in the liver, primarily by CYPs. This metabolism can lead to both detoxification and bioactivation, generating reactive metabolites responsible for their toxicity. [, , , , ]* Excretion: PAs and their metabolites are excreted through bile and urine. [, ]
Q9: What in vitro and in vivo models are used to study retronecine-type PA toxicity?
A10: Various models have been used, including: * In vitro: * Hepatocyte primary cultures: These are used to assess DNA damage and repair following exposure to PAs, reflecting their genotoxic potential. [, ] * Liver microsomes: These are employed to investigate the metabolic activation of PAs and identify the specific CYPs involved. [, , , ] * In vivo: * Rodent models: Rats and mice are commonly used to study the toxicity, carcinogenicity, and mechanisms of action of PAs. [, , , , , ]
Q10: What are the main toxic effects of retronecine-type PAs?
A11: Retronecine-type PAs primarily target the liver, causing: * Hepatotoxicity: This can manifest as acute liver damage, including necrosis and hemorrhage. [, , ] * Carcinogenicity: Chronic exposure to some retronecine-type PAs is associated with an increased risk of liver cancer. [, , , ] * Genotoxicity: Metabolic activation of retronecine-type PAs generates reactive metabolites that can damage DNA, potentially leading to mutations and cancer. [, , , ]
Q11: Are there biomarkers to assess exposure and effects of retronecine-type PAs?
A12: Yes, several biomarkers are under investigation, including: * Pyrrole-protein adducts: These adducts, formed by the reaction of reactive PA metabolites with proteins, can be detected in blood and liver and serve as a marker of PA exposure and metabolic activation. [] * DHP-derived DNA adducts: The specific DNA adducts formed by retronecine-type PAs, DHP-dG and DHP-dA, hold promise as biomarkers for assessing PA-induced genotoxicity and carcinogenicity. []
Q12: What are the common analytical techniques used to detect and quantify retronecine and other PAs?
A13: Several analytical methods are employed, often in combination: * Chromatographic techniques: * Gas Chromatography-Mass Spectrometry (GC-MS): This is widely used for the separation, identification, and quantification of PAs, including retronecine derivatives. [, ] * High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as diode array detectors (DAD) and mass spectrometers (MS), provides efficient separation and identification of PAs in complex matrices. [, , ] * Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of retronecine and other PAs, offering potential for high-throughput screening. [, ]
Q13: Do retronecine-type PAs affect drug-metabolizing enzymes?
A14: Yes, studies show that different CYPs play varying roles in the metabolic activation of different retronecine-type PAs. For example, CYP3A4 and CYP3A5 appear to be the primary enzymes involved in the activation of otonecine-type PAs, while a broader range of CYPs can activate retronecine-type PAs. This highlights the importance of considering the specific PA structure and the CYP profile of the organism when evaluating potential toxicity. []
Q14: What are some of the key milestones in retronecine research?
A15:* Early studies: Initial research in the mid-20th century focused on isolating and characterizing retronecine from various plant sources and investigating its acute toxicity in animal models. []* Biosynthetic pathway elucidation: Studies using radiolabeled precursors helped to unravel the intricate biosynthetic pathway of retronecine in plants, revealing the involvement of putrescine, spermidine, and homospermidine. [, , , , ]* Metabolic activation and toxicity mechanisms: Research in the late 20th and early 21st centuries focused on understanding the metabolic activation of PAs by CYPs, identifying reactive metabolites, and elucidating their mechanisms of toxicity, including DNA adduct formation and protein alkylation. [, , , , , ]* Development of analytical methods: Advances in analytical techniques, particularly GC-MS, LC-MS, and immunoassays, have enabled more sensitive and specific detection and quantification of retronecine and other PAs in various matrices. [, , , , , ]
Q15: How does retronecine research bridge different scientific disciplines?
A16: Retronecine research exemplifies a multidisciplinary approach, integrating: * Organic chemistry: for the synthesis of retronecine derivatives and PA analogues. [, , , ] * Biochemistry: to investigate the biosynthesis and metabolism of retronecine and PAs. [, , , , , , ] * Toxicology: to understand the mechanisms of PA toxicity and evaluate their potential health risks. [, , , , , , , , ] * Analytical chemistry: to develop sensitive and specific methods for detecting and quantifying retronecine and PAs in various matrices. [, , , , , ] * Computational chemistry: to study the conformational preferences, electronic properties, and reactivity of retronecine and PAs. [, , ] This interdisciplinary approach has been crucial in advancing our understanding of retronecine and its role in the toxicity of pyrrolizidine alkaloids.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



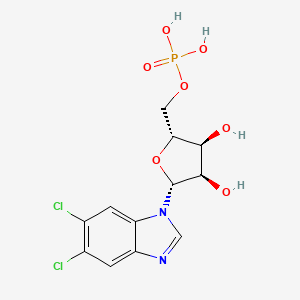

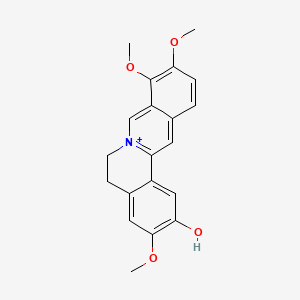
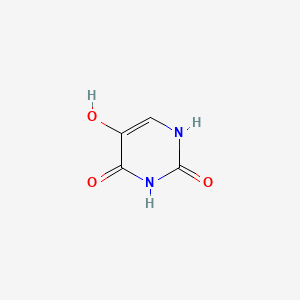

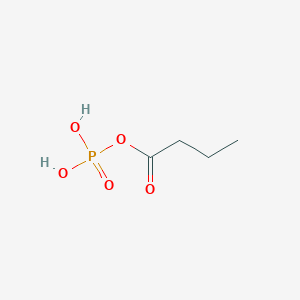

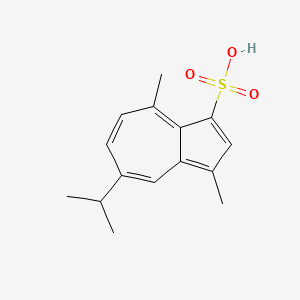

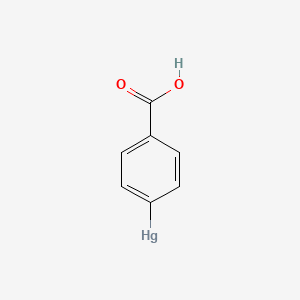
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine](/img/structure/B1221717.png)


